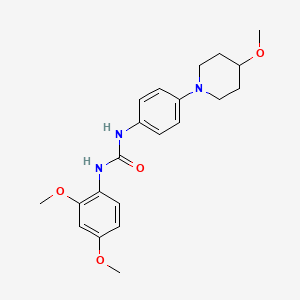

1-(2,4-Dimethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea

Description

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O4/c1-26-17-10-12-24(13-11-17)16-6-4-15(5-7-16)22-21(25)23-19-9-8-18(27-2)14-20(19)28-3/h4-9,14,17H,10-13H2,1-3H3,(H2,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHZBMIERFFETF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2,4-Dimethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

Formation of the Urea Linkage: This step involves the reaction of an isocyanate derivative with an amine. For instance, 2,4-dimethoxyaniline can be reacted with 4-(4-methoxypiperidin-1-yl)phenyl isocyanate under controlled conditions to form the desired urea linkage.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-(2,4-Dimethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the aromatic rings or the urea linkage.

Substitution: Electrophilic aromatic substitution reactions can occur, particularly on the methoxy-substituted aromatic ring, using reagents like halogens or nitrating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of novel organic compounds with unique properties.

Biology: It has been studied for its interactions with biological macromolecules, including proteins and nucleic acids, which may have implications for drug design and development.

Medicine: Preliminary research suggests potential therapeutic applications, such as anti-inflammatory or anticancer properties, although further studies are needed to confirm these effects.

Industry: The compound’s unique chemical properties make it suitable for use in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2,4-Dimethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include:

Enzyme Inhibition: The compound may act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.

Further research is required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Binding and Solubility

Compound A : 1-(4-((6,7-Dimethoxy-3,4-dihydroisoquinolyl)methyl)phenyl)-3-(2,4-dimethoxyphenyl)urea (CAS: 1024082-05-0)

- Structural Similarity: Shares the 2,4-dimethoxyphenyl group and a rigid aromatic scaffold (dihydroisoquinoline).

- Key Differences: The dihydroisoquinoline substituent may enhance π-π stacking in hydrophobic pockets compared to the methoxypiperidine group in the target compound.

- Activity : Likely targets kinases or epigenetic regulators due to its planar heterocyclic structure .

Compound B : 1-(2,1,3-Benzothiadiazol-5-yl)-3-[4-(4-morpholinyl)phenyl]urea

- Structural Similarity : Urea core with a 4-morpholinylphenyl group (electron-rich, similar to methoxypiperidine).

- Activity : Morpholine improves aqueous solubility, making this compound suitable for oral bioavailability .

Compound C : 1-((1-Isopropylpiperidin-4-yl)methyl)-3-(4-methoxyphenethyl)urea (CAS: 1206993-51-2)

- Structural Similarity : Contains a piperidine derivative and 4-methoxyphenethyl group.

- Key Differences : The isopropyl group on piperidine increases steric bulk, possibly reducing off-target interactions.

- Activity: Potential CNS penetration due to the phenethyl group and moderate lipophilicity .

Pharmacokinetic and Metabolic Profiles

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Lipophilicity (LogP) | High (methoxy groups) | Moderate (dihydroisoquinoline) | Low (morpholine) |

| Metabolic Stability | High (methoxypiperidine) | Moderate | Low (benzothiadiazole) |

| Aqueous Solubility | Low | Low | High |

- The methoxypiperidine group in the target compound likely reduces cytochrome P450-mediated oxidation, enhancing half-life compared to morpholine or pyridine-containing analogues .

Biological Activity

1-(2,4-Dimethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea, also referred to as compound 1, is a synthetic organic compound that has shown promise in various biological applications. Its unique structure, characterized by a dimethoxyphenyl group and a piperidinyl moiety, suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacological research.

Chemical Structure

The compound's chemical structure can be summarized as follows:

| Component | Description |

|---|---|

| Molecular Formula | C22H29N3O4 |

| IUPAC Name | This compound |

| CAS Number | 1448129-23-4 |

The biological activity of compound 1 is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes involved in cellular processes.

- Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing signaling pathways related to cell growth and apoptosis.

- Pathway Involvement : Compound 1 may modulate critical signaling pathways that are implicated in disease states, particularly in cancer and microbial infections.

Antimicrobial Properties

Recent studies have indicated that phenylurea derivatives, including compound 1, possess antimicrobial properties. A notable study focused on its activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to target penicillin-binding protein 4 (PBP4), which plays a crucial role in bacterial cell wall synthesis and antibiotic resistance. This suggests that compound 1 could serve as a dual-functional agent—both limiting osteomyelitis and reversing antibiotic resistance .

Anticancer Potential

In vitro studies have explored the anticancer potential of compound 1. It has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways. The presence of the methoxy groups enhances its lipophilicity, potentially improving cellular uptake and bioavailability .

Structure-Activity Relationship (SAR)

A structure-activity relationship (SAR) analysis has been conducted to identify modifications that enhance the biological activity of compound 1. Key findings include:

- Piperidinyl Substitution : The presence of the piperidinyl group significantly increases binding affinity to target proteins.

- Methoxy Groups : The dimethoxy substitution on the phenyl ring contributes to increased hydrophobic interactions with biological membranes.

Study on Osteomyelitis

A high-throughput screening identified compound 1 as an effective inhibitor of PBP4 in Staphylococcus aureus. This study demonstrated that derivatives of phenylurea can effectively inhibit bacterial growth and reduce osteomyelitis severity in murine models .

Cancer Cell Line Testing

In another study, compound 1 was tested against several cancer cell lines, including breast and lung cancer cells. The results indicated significant cytotoxicity at micromolar concentrations, with mechanisms involving cell cycle arrest and apoptosis induction .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Notable Features |

|---|---|---|

| 1-(3,4-Dimethoxybenzyl)-3-(4-aminophenyl)urea | Moderate antimicrobial activity | Lacks piperidinyl group |

| 1-(3,4-Dimethoxybenzyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)thiourea | Anticancer properties | Contains thiourea moiety |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 1-(2,4-Dimethoxyphenyl)-3-(4-(4-methoxypiperidin-1-yl)phenyl)urea, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves sequential coupling of substituted phenyl and piperidine precursors via urea bond formation. Key steps include:

- Amine activation : Use of carbodiimides (e.g., DCC) or isocyanate intermediates to facilitate urea linkage .

- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reactivity, while bases (e.g., triethylamine) neutralize acidic byproducts .

- Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization improves purity (>95%) .

- Yield optimization : Control reaction temperature (60–80°C), stoichiometric excess of one precursor, and inert atmosphere (N₂) to minimize side reactions .

Q. How is the structural integrity of this compound validated post-synthesis?

- Analytical techniques :

- NMR (¹H/¹³C) : Confirm methoxy groups (δ 3.7–3.9 ppm), urea NH protons (δ 8.2–9.0 ppm), and piperidine ring protons (δ 1.5–2.5 ppm) .

- HRMS : Verify molecular ion peak matching the theoretical mass (e.g., C₂₅H₃₂N₃O₅⁺: calc. 454.2345, observed 454.2348) .

- X-ray crystallography (if crystals form): Resolve spatial arrangement of the 2,4-dimethoxyphenyl and piperidinyl groups .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies?

- Case example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).

- Methodological adjustments :

- Standardize assays using recombinant enzymes (vs. cell lysates) .

- Validate results with orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity) .

- Data normalization : Include reference inhibitors (e.g., staurosporine) and report % inhibition at multiple concentrations .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

- Approach :

- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding modes with target receptors (e.g., GPCRs or kinases). Focus on piperidine-methoxy interactions with hydrophobic pockets .

- QSAR analysis : Corporate substituent effects (e.g., electron-donating methoxy vs. electron-withdrawing groups) on bioactivity .

- Validation : Synthesize top-scoring virtual hits and test in vitro (e.g., radioligand displacement assays) .

Q. What experimental designs mitigate metabolic instability observed in preclinical studies?

- Stability assays :

- Microsomal incubation : Identify metabolic hotspots (e.g., demethylation of methoxy groups) via LC-MS/MS .

- Structural modifications :

- Introduce deuterium at labile C-H bonds (e.g., methoxy methyl groups) to slow oxidation .

- Replace metabolically vulnerable moieties (e.g., piperidine → azetidine) while maintaining potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.